Dibenzhydryldiphenylsilane
Description
Diphenyldichlorosilane (C${12}$H${10}$Cl$_2$Si, CAS 80-10-4) is an organosilicon compound characterized by two phenyl groups and two reactive chlorine atoms bonded to a central silicon atom. It is a key intermediate in the synthesis of silicone polymers, serving as a crosslinking agent due to its hydrolytic reactivity . The compound’s molecular structure (Fig. 1) allows for versatile applications in materials science, including the production of heat-resistant resins and hydrophobic coatings. Its chlorine substituents enable rapid hydrolysis, forming siloxane bonds (Si-O-Si) under ambient conditions, a critical feature in silicone manufacturing .
Properties
CAS No. |
18891-68-4 |
|---|---|
Molecular Formula |
C38H32Si |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
dibenzhydryl(diphenyl)silane |
InChI |
InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35,36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37-38H |
InChI Key |
RNOVGPNTOKFFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzhydryldiphenylsilane typically involves the reaction of benzhydryl chloride with diphenylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzhydryldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond in this compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Dibenzhydryldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dibenzhydryldiphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Diphenyldichlorosilane ’s bulky phenyl groups reduce hydrolysis rates compared to smaller alkyl-substituted silanes like dimethyldichlorosilane , which reacts explosively with water .
- Diethoxydiphenylsilane ’s ethoxy (OEt) groups confer slower hydrolysis, enabling controlled polymerization in specialty silicones .
Thermal Stability :
Phenyl groups enhance thermal stability. For example, diphenyldichlorosilane-derived polymers withstand temperatures >300°C, outperforming dimethyldichlorosilane -based materials (stable to ~150°C) .
Reactivity :
Chlorine substituents in diphenyldichlorosilane and methylphenyldichlorosilane facilitate nucleophilic substitution, whereas ethoxy groups require acid/base catalysis for condensation .
Research Findings and Trends
Recent studies highlight diphenyldichlorosilane’s role in hybrid organic-inorganic materials, such as silicone-epoxy composites for 3D printing . Comparative studies with methylphenyldichlorosilane reveal that mixed phenyl/alkyl substituents optimize mechanical strength and processability in resins .
Biological Activity
Dibenzhydryldiphenylsilane is a silane compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique silane structure, which includes two benzhydryl groups attached to a silicon atom. The synthesis of this compound typically involves the reaction of diphenylsilane with benzophenone derivatives under specific conditions to facilitate the formation of the silane bond.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In particular, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated a 50% inhibition of leukemia L1210 cells at a concentration of and was effective against mammary carcinoma TA3 cells at . This suggests that this compound may possess similar or enhanced antitumor activity.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and death.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Antiviral Activity : Some derivatives have shown effectiveness against herpes simplex virus type I in vitro, indicating potential antiviral applications .
- Analgesic and Anti-inflammatory Effects : Other related compounds have been evaluated for analgesic and anti-inflammatory properties. For example, certain dibenzyl dipiperazine diquaternary compounds demonstrated significant anti-inflammatory activity (up to 59% at a dose of 20 mg/kg) .
Data Summary
| Compound | Biological Activity | Concentration/ Dose |
|---|---|---|
| This compound | Antitumor (Leukemia L1210) | 50% inhibition at |
| This compound | Antitumor (Mammary Carcinoma TA3) | 50% inhibition at |
| Related Compounds | Antiviral (Herpes Simplex Virus Type I) | In vitro effectiveness |
| Dibenzyl dipiperazine diquaternary | Anti-inflammatory | 59% inhibition at 20 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
